N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a hydroxyamino group, and a benzamide group. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques. The presence of different functional groups can lead to a variety of bonding and electronic configurations .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure and functional groups. These properties can be analyzed using various techniques, including chromatography, spectrophotometry, and electrochemical analysis .Scientific Research Applications
Organic Synthesis and Chemical Properties
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide belongs to a class of compounds that have been explored for their synthetic versatility and chemical properties. Research has shown that thioamides, a related chemical group, undergo oxidative dimerization when treated with hypervalent iodine(V)-containing reagents, leading to the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles in excellent yields (Patil et al., 2009). Such reactions highlight the potential for creating complex heterocyclic structures, which are of significant interest in the development of new materials and pharmaceuticals.
Pharmacological Research
In the realm of pharmacology, compounds with the 1,3,4-thiadiazol structure have been studied for their biological activities. A study on the synthesis of hexahydrooxoepithiopyridinedicarboximides by reacting thioamides with N-substituted maleimides explored the potential of such compounds as antifungal agents (Takido et al., 1998). This illustrates the broader applicability of N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide and similar compounds in developing new treatments for infectious diseases.
Materials Science Applications
Furthermore, aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units have been synthesized, displaying good thermal stability and solubility in certain solvents. These materials can be cast into thin flexible films, showing potential for various industrial applications (Sava et al., 2003). The inclusion of thiadiazolyl and benzamide groups in polymers and other materials could impart unique properties beneficial for electronics, coatings, and other high-performance materials.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S2/c1-21-8-4-3-7(5-9(8)22-2)11(19)14-12-15-16-13(24-12)23-6-10(18)17-20/h3-5,20H,6H2,1-2H3,(H,17,18)(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSOCUKPCAPAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide |
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